4-(Tert-butylamino)-2,5-dihydrofuran-2-one
Overview
Description
4-(Tert-butylamino)-2,5-dihydrofuran-2-one is an organic compound characterized by the presence of a tert-butylamino group attached to a dihydrofuranone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butylamino)-2,5-dihydrofuran-2-one typically involves the reaction of tert-butylamine with a suitable precursor under controlled conditions. One common method involves the use of a zeolite catalyst to facilitate the direct amination of isobutylene . Another approach is the Ritter reaction, which involves the reaction of isobutene with hydrogen cyanide, followed by hydrolysis to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
4-(Tert-butylamino)-2,5-dihydrofuran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The tert-butylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
4-(Tert-butylamino)-2,5-dihydrofuran-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Tert-butylamino)-2,5-dihydrofuran-2-one involves its interaction with specific molecular targets and pathways. For instance, it may act on beta-adrenergic receptors, mediating the activation of adenylate cyclase through G proteins . This interaction can lead to various physiological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include tert-butylamine, 2-(tert-butylamino)ethyl methacrylate, and other tert-butylamino derivatives .
Uniqueness
4-(Tert-butylamino)-2,5-dihydrofuran-2-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Biological Activity
4-(Tert-butylamino)-2,5-dihydrofuran-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a tert-butylamino group attached to a dihydrofuranone ring, which contributes to its reactivity and interaction with biological systems. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C₉H₁₅NO₂
- CAS Number : 54494-75-6
- Molecular Weight : 169.23 g/mol
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that the compound can inhibit the growth of bacteria and fungi by disrupting their cellular processes.
Pathogen Type | Activity Observed | Reference |
---|---|---|
Gram-positive bacteria | Moderate inhibition | |
Gram-negative bacteria | Low to moderate inhibition | |
Fungi | Effective at higher concentrations |
The mechanism of action for its antimicrobial effects is believed to involve the disruption of cell membrane integrity and interference with metabolic pathways.
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. The compound has shown promise in inhibiting the proliferation of cancer cells through various mechanisms:
- Induction of Apoptosis : The compound can trigger programmed cell death in cancer cells, reducing tumor growth.
- Inhibition of Cell Cycle Progression : It affects key regulatory proteins involved in cell cycle control, leading to cell cycle arrest.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, damaging cellular components and promoting apoptosis.
Study on Antimicrobial Activity
A study conducted by researchers at VCU examined the effects of this compound on various bacterial strains. The results indicated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations above 50 μM. The study concluded that further investigation into the structure-activity relationship could enhance its efficacy as an antimicrobial agent .
Study on Anticancer Effects
In a separate investigation published in a peer-reviewed journal, the anticancer effects of the compound were assessed using human cancer cell lines. The results demonstrated that treatment with this compound led to a significant decrease in cell viability in breast cancer cells (MCF-7) and colon cancer cells (HT-29). The study highlighted the potential for this compound to serve as a lead structure for developing new anticancer therapies .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Beta-Adrenergic Receptors : The compound may act as an agonist or antagonist, influencing cellular signaling pathways related to growth and apoptosis.
- Enzyme Inhibition : It has been observed to inhibit enzymes involved in metabolic processes critical for bacterial survival and cancer cell proliferation.
Properties
IUPAC Name |
3-(tert-butylamino)-2H-furan-5-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-8(2,3)9-6-4-7(10)11-5-6/h4,9H,5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUZZZICGRULSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=CC(=O)OC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301261046 | |
Record name | 4-[(1,1-Dimethylethyl)amino]-2(5H)-furanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301261046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54494-75-6 | |
Record name | 4-[(1,1-Dimethylethyl)amino]-2(5H)-furanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54494-75-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(1,1-Dimethylethyl)amino]-2(5H)-furanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301261046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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